molecular formula C10H14N2O B14822250 3-(Aminomethyl)-2-cyclopropoxyaniline

3-(Aminomethyl)-2-cyclopropoxyaniline

Cat. No.: B14822250
M. Wt: 178.23 g/mol
InChI Key: QYJCUVQPROKWOG-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-cyclopropoxyaniline is an organic compound that features both an amine group and a cyclopropyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-cyclopropoxyaniline can be achieved through several methods. One common approach involves the reaction of 2-cyclopropoxyaniline with formaldehyde and ammonia under controlled conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-cyclopropoxyaniline undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitroaniline or bromoaniline derivatives.

Scientific Research Applications

3-(Aminomethyl)-2-cyclopropoxyaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-2-cyclopropoxyaniline exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-2-cyclopropylphenol
  • 3-(Aminomethyl)-2-cyclopropylbenzene
  • 3-(Aminomethyl)-2-cyclopropylpyridine

Uniqueness

3-(Aminomethyl)-2-cyclopropoxyaniline is unique due to the presence of both an amine group and a cyclopropyl group attached to an aniline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(aminomethyl)-2-cyclopropyloxyaniline

InChI

InChI=1S/C10H14N2O/c11-6-7-2-1-3-9(12)10(7)13-8-4-5-8/h1-3,8H,4-6,11-12H2

InChI Key

QYJCUVQPROKWOG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2N)CN

Origin of Product

United States

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